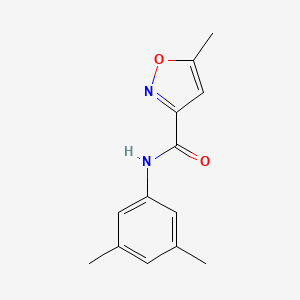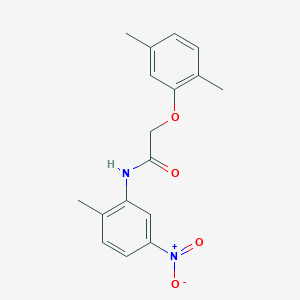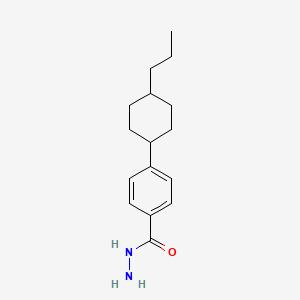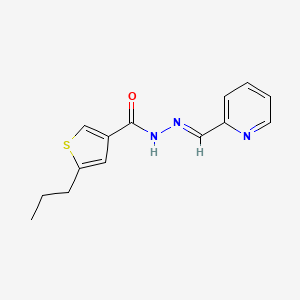![molecular formula C14H19ClN2OS B5751639 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B5751639.png)
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine, also known as CPP, is a synthetic compound that has gained attention in the scientific community due to its potential use in research on the central nervous system. CPP is a piperazine derivative that has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mechanism of Action
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine acts as a competitive antagonist at the glycine binding site of the NMDA receptor, which enhances the activity of the receptor. This leads to an increase in calcium influx and activation of downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to enhance long-term potentiation, a process that is involved in the strengthening of synapses and the formation of new memories. It has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and motivation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine in lab experiments is its ability to enhance the activity of the NMDA receptor, which can be useful in studying the role of the receptor in various physiological processes. However, one limitation is that this compound is not selective for the NMDA receptor and can also interact with other receptors, which can complicate data interpretation.
Future Directions
1. Investigating the role of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
2. Developing more selective compounds that target the NMDA receptor to avoid off-target effects.
3. Studying the effects of this compound on other neurotransmitter systems, such as the dopaminergic and serotonergic systems.
4. Investigating the potential use of this compound in the treatment of addiction and pain management.
5. Exploring the potential use of this compound as a tool for studying the mechanisms underlying synaptic plasticity and learning and memory processes.
Synthesis Methods
The synthesis of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine involves the reaction of 4-chlorothiophenol with 3-chloropropanoyl chloride to form 3-[(4-chlorophenyl)thio]propanoyl chloride. This intermediate is then reacted with 4-methylpiperazine to yield this compound.
Scientific Research Applications
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine has been used in a variety of research studies related to the central nervous system. It has been shown to enhance the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and the formation of new memories. This compound has also been used to study the role of the NMDA receptor in pain perception and addiction.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-16-7-9-17(10-8-16)14(18)6-11-19-13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYQBEHBKXVKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chlorophenyl)sulfonyl]-2-methylbenzenesulfonamide](/img/structure/B5751575.png)
![N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5751581.png)
![2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5751588.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5751596.png)
![2-(4-methoxyphenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5751608.png)
![4-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5751615.png)


![1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole](/img/structure/B5751652.png)
![3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5751659.png)


